Product packaging for Furtrethonium bromide(Cat. No.:CAS No. 73664-18-3)

Furtrethonium bromide

Cat. No.: B1195448
CAS No.: 73664-18-3
M. Wt: 220.11 g/mol
InChI Key: BXGSZEWYYLFSEJ-UHFFFAOYSA-M
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Description

Furtrethonium bromide, also known as furmethide, is a cholinergic agonist and a parasympathomimetic drug. It is a quaternary ammonium compound with a furan ring structure, chemically described as N,N,N-trimethyl-2-furanmethanaminium bromide . As a cholinomimetic agent, it exerts its pharmacological effect by binding to and activating muscarinic acetylcholine receptors, mimicking the action of the endogenous neurotransmitter acetylcholine . Historically, this compound has been utilized in foundational uropharmacology research to study bladder dysfunction. Its primary research application has been in the stimulation of the hypotonic bladder, serving as a tool to investigate detrusor muscle contractility and the physiology of micturition . This makes it a compound of interest for researchers studying neurogenic bladder and other voiding dysfunctions. The product is intended for in vitro research purposes only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle all chemicals with appropriate precautions, using personal protective equipment and adhering to their institution's chemical safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14BrNO B1195448 Furtrethonium bromide CAS No. 73664-18-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-2-ylmethyl(trimethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14NO.BrH/c1-9(2,3)7-8-5-4-6-10-8;/h4-6H,7H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGSZEWYYLFSEJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=CC=CO1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7618-86-2 (Parent)
Record name Furtrethonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073664183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80994478
Record name (Furan-2-yl)-N,N,N-trimethylmethanaminium bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73664-18-3
Record name Furtrethonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073664183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Furan-2-yl)-N,N,N-trimethylmethanaminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80994478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FURTRETHONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L22EQ82EJ0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Strategies and Chemical Modification for Research Applications

Methodologies for Furtrethonium (B1222584) Bromide Synthesis

The primary and most established method for synthesizing Furtrethonium bromide and its related salts is through the quaternization of a tertiary amine. This classic synthetic route involves the reaction of an N,N-dialkylfurfurylamine with an appropriate alkyl halide.

Specifically for this compound, the synthesis is achieved by reacting N,N-dimethylfurfurylamine with methyl bromide. This reaction, a type of N-alkylation, results in the formation of the quaternary ammonium (B1175870) salt, this compound. The nitrogen atom of the dimethylamino group acts as a nucleophile, attacking the electrophilic methyl group of methyl bromide, which leads to the formation of a new carbon-nitrogen bond and the positively charged quaternary ammonium cation, Furtrethonium. The bromide ion serves as the counter-ion.

The efficiency of this synthesis relies on critical process parameters, including the purity of the precursors, reaction temperature, choice of solvent, and purification methods. Common purification techniques for the final product include recrystallization, often using ethanol/water mixtures, to ensure high purity of the crystalline salt. The structural confirmation and purity assessment of the synthesized compound are typically carried out using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Precursor Chemistry and Reaction Pathways in this compound Synthesis

The synthesis of this compound originates from precursors that are themselves derived from renewable biomass. The key precursor for the Furtrethonium cation is furfurylamine (B118560) (FLA). mdpi.com Furfurylamine is a versatile chemical intermediate that serves as a foundational building block for numerous pharmaceutical compounds, including Furtrethonium. mdpi.comarabjchem.orgresearchgate.net

The reaction pathway to this compound can be delineated as follows:

Furfural (B47365) Production : The ultimate starting material is furfural, a platform chemical produced from the acid-catalyzed dehydration of pentose (B10789219) sugars found in hemicellulose, a major component of lignocellulosic biomass. mdpi.com

Synthesis of Furfurylamine (FLA) : Furfural undergoes reductive amination to yield furfurylamine. researchgate.net This transformation can be achieved using various catalytic systems.

Synthesis of N,N-dimethylfurfurylamine : Furfurylamine is then converted to the tertiary amine, N,N-dimethylfurfurylamine. This step typically involves methylation of the primary amine group.

Quaternization to this compound : As described in the previous section, the final step is the quaternization of N,N-dimethylfurfurylamine with methyl bromide to yield the target compound.

The quality of the final product is highly dependent on the purity of the precursors. For instance, the alkyl halide used in the final quaternization step should have a high purity (e.g., ≥99%) to ensure a clean reaction and high yield of this compound.

Table 1: Key Precursors in this compound Synthesis

Precursor Name Chemical Formula Role in Synthesis
Furfural C₅H₄O₂ Ultimate starting material derived from biomass. mdpi.com
Furfurylamine (FLA) C₅H₇NO Key intermediate formed from reductive amination of furfural. mdpi.comresearchgate.net
N,N-dimethylfurfurylamine C₇H₁₁NO Tertiary amine precursor that undergoes quaternization.

Rational Design of Furtrethonium Analogs for Mechanistic Elucidation

The rational design and synthesis of structural analogs of Furtrethonium are crucial for elucidating its mechanism of action and understanding structure-activity relationships (SAR), particularly concerning its interaction with biological targets like muscarinic receptors. acs.org By systematically modifying the Furtrethonium structure, researchers can probe the specific chemical features responsible for its biological activity.

One notable research avenue involves the synthesis of a series of N-[5-[(1′-substituted-acetoxy)methyl]-2-furfuryl]dialkylamines. acs.org These compounds are structural analogs of Furtrethonium where one of the N-methyl groups is replaced by a larger alkyl group, and a substituted acetoxy group is introduced on the furan (B31954) ring. acs.org The synthesis and subsequent evaluation of the antimuscarinic activity of these analogs help to map the binding pocket of the receptor and identify key interactions. acs.org

Computational methods, such as "in silico" discovery approaches using non-stochastic quadratic fingerprints, have also been employed in studies involving Furtrethonium iodide. researchgate.netsciforum.net While these studies may focus on screening for different activities, the underlying principle of using molecular structure to predict biological function is central to the rational design of new analogs for any purpose, including mechanistic studies. sciforum.net Such computational models can help prioritize synthetic targets and refine the design of analogs with desired properties.

Table 2: Examples of Rationally Designed Furtrethonium Analogs for SAR Studies

Analog Class General Structure Purpose of Modification Research Finding Reference
N-alkyl analogs R-N⁺(CH₃)₂-CH₂-Furan To study the effect of the size of the N-alkyl substituents on receptor binding. acs.org
Furan-substituted analogs (CH₃)₃N⁺-CH₂-(R-Furan) To probe the role of the furan ring and its substituents in biological activity. acs.org

Isotopic Labeling of this compound for Tracing and Quantitative Research

Isotopic labeling is a powerful technique used to track the fate of a molecule in a chemical reaction or biological system. wikipedia.org Labeling this compound with either stable or radioactive isotopes can provide invaluable data for mechanistic, metabolic, and quantitative research. wikipedia.org

Stable Isotope Labeling : The incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) creates isotopologues of Furtrethonium that are distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

Deuterium (²H) Labeling : Replacing hydrogen atoms with deuterium can be used to create internal standards for quantitative MS analysis or to study kinetic isotope effects in metabolic pathways. europa.eu For instance, one or more of the N-methyl groups could be replaced with trideuteromethyl (-CD₃) groups by using deuterated methyl bromide in the final synthesis step.

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling : These isotopes can be incorporated into the furan ring or the trimethylammonium group. This can be achieved by starting the synthesis with ¹³C-labeled furfural or by using ¹⁵N-labeled ammonia (B1221849) during the formation of furfurylamine. These labeled analogs are particularly useful for metabolic flux analysis and for detailed NMR studies of drug-receptor interactions. wikipedia.org

Radioisotopic Labeling : Introducing a radionuclide, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), allows for highly sensitive detection through radioactive decay. wikipedia.org

Tritium (³H) Labeling : Tritiated this compound can be used in radioligand binding assays to determine receptor affinity and density.

Carbon-14 (¹⁴C) Labeling : ¹⁴C-labeled this compound is an essential tool for absorption, distribution, metabolism, and excretion (ADME) studies, allowing for the comprehensive tracking of the compound and its metabolites throughout a biological system. europa.eu

The synthesis of these labeled compounds requires specialized precursors and methods but provides unparalleled insight into the molecule's behavior at the molecular level. europa.eu

Table 3: Potential Isotopologues of Furtrethonium and Their Research Applications

Isotope Labeling Position Potential Application Detection Method
²H (Deuterium) N-methyl groups Internal standard for quantitative mass spectrometry. europa.eu Mass Spectrometry (MS)
¹³C (Carbon-13) Furan ring or methyl groups Metabolic pathway tracing; NMR structural studies of receptor binding. wikipedia.org MS, NMR Spectroscopy
¹⁵N (Nitrogen-15) Ammonium nitrogen Elucidating metabolic pathways; NMR studies. wikipedia.org MS, NMR Spectroscopy
³H (Tritium) Various positions Radioligand displacement assays for receptor studies. Scintillation counting

Molecular Pharmacology of Furtrethonium Bromide

Receptor Binding and Selectivity Profiles

The primary mechanism of action of furtrethonium (B1222584) bromide involves its direct binding to and activation of cholinergic receptors. Its pharmacological profile is characterized by its activity at both muscarinic and, to a lesser extent, nicotinic subtypes.

Cholinergic Receptor Subtype Affinities (Muscarinic, Nicotinic)

Furtrethonium is recognized as a non-selective agonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.govfrontiersin.org These receptors, which are G-protein coupled receptors (GPCRs), are classified into five subtypes (M1-M5). While furtrethonium activates these receptors, detailed binding affinity data, such as equilibrium dissociation constants (Ki) or pKi values across all five muscarinic subtypes, are not extensively reported in publicly available literature.

Functionally, studies have demonstrated its activity in various tissues. In isolated guinea-pig atria, furtrethonium, along with other muscarinic agonists, exhibited greater affinity constants for muscarinic receptors mediating inotropic effects compared to those mediating chronotropic effects, suggesting a degree of functional selectivity between cardiac muscarinic receptor subtypes. ugm.ac.id In studies on the somatic muscle cells of the parasitic nematode Ascaris suum, furtrethonium was found to be a muscarinic agonist, albeit less potent than acetylcholine. nih.gov Specifically, it elicited depolarizations and an increase in input conductance with approximately one-thousandth of the potency of acetylcholine. nih.gov

Interactive Data Table: Reported Functional Activity of Furtrethonium Bromide

Preparation Receptor Type Implicated Observed Effect Relative Potency (vs. Acetylcholine) Citation
Guinea-Pig Atria Muscarinic Differential inotropic and chronotropic effects Not specified ugm.ac.id

Allosteric Sites and Modulatory Interactions of the Compound

Muscarinic receptors possess allosteric binding sites, which are topographically distinct from the orthosteric site where acetylcholine and its direct mimics like furtrethonium bind. mdpi.commdpi.com While furtrethonium itself is an orthosteric agonist, it has been used as a tool in studies investigating allosteric modulation. For instance, research has explored the effects of allosteric modulators on the binding and function of orthosteric agonists, including furtrethonium derivatives. nih.gov

There is no direct evidence to suggest that this compound binds to allosteric sites on cholinergic receptors. Its primary interaction is with the orthosteric binding pocket. However, the conformational changes induced by the binding of an allosteric modulator can alter the affinity and/or efficacy of furtrethonium at the orthosteric site. mdpi.com The specifics of how different allosteric modulators affect the interaction of furtrethonium with muscarinic receptors are dependent on the nature of the modulator and the receptor subtype involved.

Downstream Intracellular Signaling Pathways Modulated by this compound

As a cholinergic agonist acting on GPCRs, this compound initiates a cascade of intracellular signaling events upon receptor binding.

G-Protein Coupled Receptor (GPCR) Signaling Cascades

The activation of muscarinic receptors by furtrethonium leads to the engagement of heterotrimeric G-proteins. The specific signaling pathway activated depends on the muscarinic receptor subtype. The odd-numbered muscarinic receptors (M1, M3, and M5) typically couple to G-proteins of the Gq/11 family. sigmaaldrich.com Activation of this pathway stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgsigmaaldrich.com IP3 mediates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). sigmaaldrich.comunits.it

The even-numbered muscarinic receptors (M2 and M4) predominantly couple to G-proteins of the Gi/o family. sigmaaldrich.comresearchgate.net The activation of Gi/o by furtrethonium-bound M2 or M4 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). researchgate.netnih.gov

While this represents the canonical signaling for muscarinic receptor subtypes, the specific G-protein coupling profile and the quantitative effects of furtrethonium on the production of these second messengers (e.g., EC50 for IP3 accumulation or cAMP inhibition) are not well-documented in the available literature.

Interactive Data Table: General Muscarinic Receptor Signaling Pathways

Receptor Subtype Primary G-Protein Coupled Primary Effector Key Second Messengers General Cellular Response
M1, M3, M5 Gq/11 Phospholipase C IP3, DAG Increased intracellular Ca2+, PKC activation

Ion Channel Gating and Membrane Potential Modulation

The activation of muscarinic receptors by furtrethonium can modulate the activity of various ion channels, leading to changes in membrane potential and cellular excitability. This modulation is often a downstream consequence of the G-protein signaling cascades.

For example, the Gi/o pathway activated by M2 and M4 receptors can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This increases potassium efflux and causes hyperpolarization of the cell membrane, which is a key mechanism for the cholinergic slowing of the heart rate.

Conversely, the Gq/11 pathway activated by M1, M3, and M5 receptors can lead to the inhibition of certain potassium channels, such as M-type (KCNQ) channels, which contributes to neuronal depolarization and increased excitability. The elevated intracellular calcium resulting from IP3 production can also activate calcium-dependent ion channels.

Direct interaction of furtrethonium with the ion channel pore or gating machinery has not been described. Its effects on ion channels are considered to be receptor-mediated through the signaling pathways outlined above.

Enzyme Interactions and Catalytic Modulation by this compound

The primary enzymatic interaction of relevance for cholinergic compounds is with acetylcholinesterase (AChE), the enzyme responsible for the rapid hydrolysis and inactivation of acetylcholine. As a quaternary ammonium (B1175870) compound, furtrethonium has structural similarities to acetylcholine. However, detailed studies quantifying the inhibition constant (Ki) of this compound for acetylcholinesterase are not prominent in the reviewed literature. Unlike cholinesterase inhibitors, the primary mechanism of furtrethonium is direct receptor agonism. nih.gov Any potential interaction with AChE would likely be significantly weaker than its receptor agonist activity and is not considered its principal pharmacological action. There is no evidence to suggest that this compound modulates the activity of other major enzyme systems.

Neurotransmitter Release and Reuptake Mechanisms Influenced by the Compound

This compound, as a muscarinic acetylcholine receptor agonist, is understood to influence the dynamics of neurotransmitter systems primarily by activating these receptors. The subsequent effects on neurotransmitter release are complex and can be both direct and indirect, often depending on the specific receptor subtype and the neuronal system involved. The reuptake of neurotransmitters, a crucial process for terminating synaptic transmission, can also be indirectly affected by the changes in synaptic neurotransmitter concentrations initiated by muscarinic receptor activation.

Influence on Neurotransmitter Release

The activation of muscarinic acetylcholine receptors (mAChRs) by an agonist like this compound can lead to the modulation of neurotransmitter release through various presynaptic mechanisms. These receptors are G protein-coupled receptors that, upon activation, trigger intracellular signaling cascades. mdpi.com These cascades can directly impact the machinery involved in the exocytosis of synaptic vesicles.

Research on muscarinic agonists has demonstrated their capacity to evoke the release of other neurotransmitters. For instance, the muscarinic agonist carbachol (B1668302) has been shown to induce a calcium-dependent release of norepinephrine (B1679862) from rat brain slices. nih.gov This suggests that activation of muscarinic receptors can lead to an influx of calcium into the presynaptic terminal, a critical step for neurotransmitter vesicle fusion and release. nih.govpharmacologyeducation.org This process is likely mediated by the production of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DG), which mobilize intracellular calcium stores and activate protein kinase C (PKC). nih.gov

Furthermore, the influence of muscarinic agonists is not uniform across all neurotransmitter systems and is highly dependent on the specific mAChR subtype present on the presynaptic terminal.

Acetylcholine (ACh): Presynaptic M2 and M4 subtypes of muscarinic receptors often act as autoreceptors on cholinergic nerve terminals. pnas.orgmdpi.com Their activation typically leads to an inhibition of further acetylcholine release, serving as a negative feedback mechanism to control the concentration of ACh in the synaptic cleft. frontiersin.org

Dopamine (B1211576) (DA) and Glutamate (B1630785) (Glu): The modulation of dopamine and glutamate release by muscarinic receptors is multifaceted. Studies have indicated that activation of M5 muscarinic receptors can potentiate the release of both dopamine and glutamate from dopaminergic neurons. pnas.org Conversely, activation of M2 and M4 receptors can depress nAChR-dependent dopamine release. pnas.org

GABA: Muscarinic receptor activation can also modulate the release of the inhibitory neurotransmitter GABA. For example, activation of M2 receptors on the presynaptic axon terminals of certain interneurons can directly inhibit GABA release. frontiersin.org

The following table summarizes the observed effects of muscarinic agonist activation on the release of various neurotransmitters.

NeurotransmitterMuscarinic Receptor Subtype(s) InvolvedEffect on ReleaseReference(s)
Norepinephrine UnspecifiedEvokes release (calcium-dependent) nih.gov
Acetylcholine M2, M4 (autoreceptors)Inhibition pnas.orgmdpi.comfrontiersin.org
Dopamine M5Potentiation pnas.org
M2, M4Depression (of nAChR-dependent release) pnas.org
Glutamate M5Potentiation pnas.org
GABA M2Inhibition frontiersin.org

Influence on Neurotransmitter Reuptake

The primary mechanism for terminating the action of many neurotransmitters, including monoamines like dopamine and norepinephrine, as well as acetylcholine itself (through the breakdown by acetylcholinesterase followed by choline (B1196258) reuptake), is through reuptake into the presynaptic neuron via specific transporter proteins. nih.govtocris.comornl.gov

Direct evidence detailing the interaction of this compound with neurotransmitter transporters is not extensively documented in the reviewed literature. However, by modulating the presynaptic release of neurotransmitters, this compound can indirectly influence the activity of these reuptake mechanisms. An increase in the synaptic concentration of a neurotransmitter due to agonist-induced release would subsequently lead to an increased rate of reuptake by its corresponding transporter, as the transporter's activity is dependent on the substrate concentration in the synaptic cleft.

For acetylcholine, its action is terminated by the enzyme acetylcholinesterase (AChE), which hydrolyzes ACh into choline and acetate (B1210297). pharmacologyeducation.orgmdpi.com The choline is then transported back into the presynaptic neuron by a high-affinity choline transporter. pharmacologyeducation.org By acting as a muscarinic agonist, this compound does not directly inhibit AChE or the choline transporter. However, its influence on presynaptic autoreceptors could alter the amount of ACh released, thereby indirectly affecting the amount of choline available for reuptake.

Biological Activities in in Vitro and Ex Vivo Research Models

Cellular Systems for Mechanistic Elucidation of Furtrethonium (B1222584) Bromide Effects

Neuronal Cell Line Responses to the Compound

Direct studies investigating the effects of furtrethonium bromide on specific, commercially available neuronal cell lines such as SH-SY5Y or PC12 are not extensively documented in publicly available literature. However, as a muscarinic agonist, its effects can be inferred from studies on native neurons and the known roles of muscarinic receptors in the nervous system.

Muscarinic acetylcholine (B1216132) receptor activation in neurons typically leads to a range of electrophysiological responses. These can include depolarization or hyperpolarization of the cell membrane, modulation of ion channel activity, and alterations in neuronal excitability. For instance, in septohippocampal neurons, muscarinic agonists have been shown to cause a profound excitation in a majority of the neurons studied, leading to an increase in firing rate and an inward current under voltage-clamp conditions. jneurosci.org Conversely, in projection neurons of the songbird's robust nucleus of the arcopallium (RA), muscarinic agonists like muscarine (B1676868) produce a decrease in excitability and hyperpolarization of the membrane potential. frontiersin.org The specific response is dependent on the subtype of muscarinic receptor expressed by the neuron and the downstream signaling pathways it activates. It is anticipated that this compound would elicit similar responses in neuronal cell lines, with the precise effect being contingent on the receptor population of the chosen cell line.

Non-Neuronal Cell Response Investigations

Isolated Tissue and Organ Preparations in this compound Research

Smooth Muscle Physiology and Contractility Studies

The effects of this compound on smooth muscle have been more extensively studied, particularly in the context of gastrointestinal and other smooth muscle preparations. As a muscarinic agonist, furtrethonium induces contraction in these tissues.

In studies on the isolated rat jejunum, furtrethonium is used to induce contractions to study the effects of antispasmodic drugs. For example, the antispasmodic drug rociverine (B1679502) was shown to have both competitive and non-competitive antagonistic effects on furtrethonium-induced contractions. physiology.org Similarly, on the isolated guinea-pig ileum, furtrethonium is a potent agonist causing smooth muscle contraction. The table below summarizes findings from a study on the guinea-pig ileum.

PreparationAgonistObserved EffectAntagonism
Isolated guinea-pig ileumFurtrethoniumContractionAntagonized by acetylsilicocholine (non-competitive and competitive)

These studies confirm that furtrethonium acts as a direct agonist on muscarinic receptors in smooth muscle, leading to a contractile response. This effect is a hallmark of muscarinic receptor activation in the gastrointestinal tract.

Glandular Secretion Studies in Isolated Glands

While it is well-established that muscarinic agonists stimulate glandular secretion, specific and detailed studies on the effects of this compound on isolated glands are not abundant in the literature. One study briefly mentioned that in the context of salivary gland secretion, furtrethonium was less potent than carbamoylcholine and muscarone. pageplace.de The general mechanism involves the activation of muscarinic receptors on acinar cells, leading to an increase in intracellular calcium and subsequent secretion of saliva, mucus, and other glandular products. It is expected that this compound would follow this general mechanism of action, though detailed dose-response studies in isolated gland preparations are not widely reported.

Electrophysiological Characterization of this compound Activity in Research Settings

The electrophysiological effects of this compound have been characterized in some invertebrate models, providing insight into its interaction with ion channels. In a study on the somatic muscle cells of the parasitic nematode Ascaris suum, furtrethonium was identified as one of the more potent muscarinic agonists causing depolarization. frontiersin.org

Further electrophysiological studies on Ascaris suum muscle provided more detailed characterization of its effects:

ParameterAgonistEffectNotes
Membrane PotentialFurtrethoniumDepolarizationSlower onset compared to acetylcholine
Contraction5-methylfurmethiodide (a related compound)Weak contractionBlocked by mecamylamine, suggesting some nicotinic agonist action in this preparation

While these studies are in an invertebrate model, they provide valuable electrophysiological data on the action of furtrethonium. In vertebrate neurons, muscarinic agonists are known to modulate a variety of ion channels, including inhibiting certain potassium channels (like M-current) to cause depolarization and modulating calcium channels. physiology.org For example, in rat intracardiac neurons, muscarinic agonist activation inhibits high-voltage-activated Ca2+ channels. physiology.org It is highly probable that this compound exerts its effects in vertebrate neurons through similar modulation of ion channel activity, although specific patch-clamp studies on vertebrate neurons using this compound are not extensively reported.

Membrane Potential and Current Clamp Recordings

The effect of furtrethonium on cell membrane potential has been characterized using electrophysiological techniques, including voltage-clamp and current-clamp recordings. biologists.com These methods allow for the direct measurement of changes in membrane potential and ionic currents in response to the application of the compound. metrionbiosciences.comnih.gov

In ex vivo studies on the somatic muscle cells of the parasitic nematode Ascaris suum, furtrethonium was identified as a cholinomimetic agonist, though weaker than other compounds tested. biologists.com When applied to these muscle cells, which have a resting membrane potential of approximately -30 mV, furtrethonium elicited a depolarizing response. biologists.com The order of potency for a series of agonists was determined, with furtrethonium being less potent than acetylcholine, carbachol (B1668302), and nicotine. biologists.com Voltage-clamp experiments confirmed that cholinomimetic agonists like furtrethonium induce an inward current when cells are held at their resting membrane potential. biologists.com

The relative potencies of various cholinomimetic agonists on Ascaris suum muscle cells are detailed in the table below.

CompoundRelative Potency (Acetylcholine = 100)
Metahydroxy phenylpropyltrimethylammonium (HPPT)>100
1,1-dimethyl-4-phenylpiperazinium (DMPP)>100
Acetylcholine (ACh)100
Carbachol~50
Nicotine~20
Tetramethylammonium (TMA+)~10
Muscarone~5
Furtrethonium~2
Arecoline<1

Data sourced from a study on the pharmacology of cholinoceptors on the somatic muscle cells of Ascaris suum. biologists.com

Synaptic Plasticity and Transmission Modulation

Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a fundamental process for learning and memory. hellobio.comfrontiersin.org Neuromodulators play a critical role in regulating synaptic transmission and plasticity. nih.govfrontiersin.org As a muscarinic acetylcholine receptor agonist, furtrethonium is expected to participate in the modulation of synaptic activity. nih.gov

The activation of presynaptic muscarinic acetylcholine receptors, which furtrethonium targets, can influence neurotransmitter release. nih.gov Neuromodulation of presynaptic calcium channels is a key mechanism for affecting release probability and shaping short-term plasticity (STP). nih.gov Changes in the efficacy of synaptic transmission are observed when network activity levels fluctuate, partly due to the modulation of presynaptic activity. ulaval.ca

The involvement of cholinergic interneurons and acetylcholine receptors is crucial in linking synaptic plasticity to behavior. nih.gov Studies have shown that cholinergic activity can induce a sustained reduction in the strength of glutamatergic presynaptic inputs onto medium spiny neurons. nih.gov Therefore, an agonist like furtrethonium could modulate synaptic efficacy within these circuits. The dynamic changes in connection strength at chemical synapses, known as short-term plasticity, are believed to have a presynaptic origin and can be modulated on a synapse-by-synapse basis. umh-csic.es By acting on muscarinic receptors, furtrethonium can be inferred to be a tool for exploring these modulatory pathways that govern how neural circuits process and store information. umh-csic.esgoogleapis.com

Pharmacological Investigations in in Vivo Research Models

Studies on Autonomic Nervous System Regulation in Research Models

Furtrethonium (B1222584) bromide's influence on the autonomic nervous system is a direct consequence of its agonistic activity at muscarinic receptors, which are widely distributed in peripheral organs. researchgate.net

While comprehensive in vivo cardiovascular studies on furtrethonium bromide are not extensively documented, research on isolated perfused rabbit hearts provides critical insights into its cardiac effects. In these models, furtrethonium demonstrated inhibitory effects on cardiac parameters. It produced an atropine-sensitive inhibition of noradrenaline release from sympathetic nerves, suggesting an interaction with presynaptic muscarinic receptors on sympathetic nerve terminals. The compound also mediated inhibition of atrial tension development and ventricular rate. These findings suggest that furtrethonium's activation of muscarinic receptors leads to a negative chronotropic (rate) and inotropic (force) effect on the heart. It is important to note that some findings suggest furtrethonium may also possess additional non-muscarinic inhibitory activities.

Interactive Data Table: Effects of Furtrethonium on Isolated Rabbit Heart Parameters

Parameter Observed Effect Mediating Receptor (presumed)
Neuronal Noradrenaline Release Inhibition Muscarinic
Atrial Tension Development Inhibition Muscarinic

Note: This data is derived from in vitro studies on perfused rabbit hearts, which serve as a model for understanding potential in vivo cardiovascular effects.

Specific in vivo studies detailing the effects of this compound on gastrointestinal (GI) motility are scarce. However, as a muscarinic agonist, its actions can be inferred from the well-established role of the cholinergic system in regulating gut function. mdpi.comnih.gov The activation of M2 and M3 muscarinic receptors in the smooth muscle of the GI tract is a primary mechanism for increasing motility. researchgate.netresearchgate.net

In animal models, muscarinic agonists like carbachol (B1668302) have been shown to induce concentration-dependent contractions of colonic strips. researchgate.net The stimulation of M3 receptors on smooth muscle cells triggers contraction, while M2 receptor activation contributes to this effect and inhibits relaxation. mdpi.com Therefore, in research models, administration of a compound like this compound would be expected to increase the tone and peristaltic activity of the esophagus, stomach, and intestines, leading to accelerated GI transit. researchgate.netresearchgate.net These effects are a cornerstone of the prokinetic action of parasympathomimetic drugs. nih.gov

The urinary bladder is densely innervated by parasympathetic nerves that release acetylcholine (B1216132) to control micturition. auajournals.org Muscarinic agonists play a crucial role in this process by stimulating detrusor muscle contraction. physiology.org In vivo and in vitro studies in animal models, such as rats and dogs, have consistently demonstrated that cholinergic agonists increase intravesical pressure and promote bladder emptying. ajurology.commdpi.com

Activation of M3 receptors on the detrusor smooth muscle is the primary driver of contraction, leading to voiding. auajournals.org M2 receptors, while more numerous, play a secondary role by inhibiting the relaxation of the detrusor muscle. frontiersin.org Although direct in vivo evidence for this compound is limited, its classification as a muscarinic agonist implies that in research models, it would enhance the contractility of the bladder detrusor muscle. auajournals.orgphysiology.org This effect is foundational to the use of cholinergic agents in conditions of urinary retention. physiology.org

Gastrointestinal Motility Research Models

Central Nervous System Research Applications of this compound

The quaternary ammonium (B1175870) structure of this compound generally limits its ability to cross the blood-brain barrier, suggesting that its central nervous system (CNS) effects following systemic administration would be minimal. However, its utility as a research tool in direct CNS applications or in models with a compromised blood-brain barrier provides insights into cholinergic mechanisms.

Within the CNS, acetylcholine acts as a critical neuromodulator, influencing processes such as arousal, learning, and memory through a network of cholinergic neurons and receptors. acnp.orgscielo.br Muscarinic receptors are widely distributed throughout the brain and are involved in modulating neuronal excitability and synaptic plasticity. acnp.org

In experimental settings where this compound can access CNS tissue, it would act as an agonist at these central muscarinic receptors. Research using other muscarinic agonists in animal models has shown that activation of these receptors can influence cognitive functions and motor control. jneurosci.orgnih.gov For instance, cholinergic agonists can affect sleep architecture, specifically paradoxical sleep, in rats. nih.gov Studies in Alexander disease model mice have shown that modulating muscarinic cholinergic signaling can impact disease-related pathology, highlighting the therapeutic potential of targeting this system. annualreviews.org

Cholinergic activation is known to modulate the release of other neurotransmitters in the CNS. Muscarinic receptors are located on presynaptic terminals of various neuronal types, where their activation can either inhibit or facilitate neurotransmitter release.

Research using rat brain slices has shown that muscarinic agonists like carbachol can induce the release of norepinephrine (B1679862). This effect is calcium-dependent and mediated through the activation of phospholipase C. Furthermore, studies in the striatum of animal models indicate a complex interplay between acetylcholine and dopamine (B1211576), where muscarinic receptor activation can regulate dopamine release. Specifically, M4 receptors can inhibit acetylcholine release, which in turn influences dopamine levels, while M5 receptors can directly increase dopamine release. The study on isolated rabbit hearts also provided evidence that furtrethonium can inhibit the release of noradrenaline from sympathetic nerve terminals, a finding relevant to peripheral and potentially central neurotransmitter dynamics.

Cholinergic System Modulation and Functional Outcomes

Behavioral Phenotyping for Mechanistic Insight in Animal Models

Behavioral phenotyping in animal models is a critical methodology for understanding the functional consequences of a compound's pharmacological activity. umich.edu For a muscarinic agonist like this compound, this would involve a battery of tests to assess changes in behaviors that are modulated by the cholinergic system. However, specific studies on the behavioral phenotyping of this compound are not readily found in scientific literature. The exploration of its behavioral effects would be crucial for providing mechanistic insights into its action on the nervous system.

The autonomic nervous system, particularly the parasympathetic branch, is a primary target of muscarinic agonists. nih.gov Activation of muscarinic receptors typically elicits a range of physiological responses that can manifest as observable behaviors in animal models.

While direct studies on this compound's impact on autonomic-related behaviors are not available, the administration of other muscarinic agonists has been shown to produce a variety of effects. These are generally consistent with enhanced parasympathetic tone. britannica.com For instance, increased salivation, lacrimation, urination, and defecation are classic signs of muscarinic receptor activation. In a research setting, these would be systematically quantified to phenotype the compound's autonomic effects.

Furthermore, cholinergic stimulation can influence motor activity and thermoregulation. frontiersin.org Depending on the specific receptor subtypes activated (M1-M5) and the dose administered, effects could range from tremors to changes in core body temperature. The quaternized structure of this compound suggests it may have limited ability to cross the blood-brain barrier, potentially confining its major effects to the peripheral nervous system. nih.gov However, without direct experimental data, this remains a theoretical consideration.

Table 1: Potential Autonomic-Related Behavioral Effects of Muscarinic Agonists in Animal Models

Behavioral ParameterExpected Effect of Muscarinic AgonistRationale
SalivationIncreaseStimulation of M1 and M3 receptors in salivary glands.
LacrimationIncreaseActivation of M3 receptors in lacrimal glands.
Urination/DefecationIncreaseContraction of bladder and intestinal smooth muscle via M3 receptor stimulation.
Motor ActivityVariable (e.g., tremors)Central and peripheral muscarinic receptor modulation of motor control.
ThermoregulationHypothermiaCentral cholinergic pathways are involved in regulating body temperature.

Note: This table represents generalized effects of muscarinic agonists. Specific behavioral outcomes for this compound have not been empirically documented in the available literature.

The cholinergic system is fundamentally involved in cognitive functions, including learning and memory. nih.govnih.gov Muscarinic receptors, particularly the M1 subtype, are densely expressed in brain regions critical for cognition, such as the hippocampus and cortex. frontiersin.org Consequently, cholinergic agonists are a subject of interest in research on cognitive enhancement. nih.gov

There is a significant body of research demonstrating that systemic or direct central administration of muscarinic agonists can influence performance in various cognitive tasks in animal models. nih.gov For example, these agents have been shown to improve performance in tasks assessing spatial learning and memory, such as the Morris water maze and the Barnes maze. nih.govd-nb.info They can also impact working memory and attention. nih.gov

Despite this, there are no specific studies found that have investigated the effects of this compound on cognitive processes in animal models. The limited presumed central nervous system penetration of this compound might suggest minimal impact on cognition. However, the integrity of the blood-brain barrier can be variable, and high doses or specific routes of administration could potentially lead to central effects. Without direct research, any discussion of this compound's cognitive effects remains speculative.

Table 2: Potential Cognitive Effects of Centrally Acting Muscarinic Agonists in Rodent Models

Cognitive DomainBehavioral TaskPotential Effect of Muscarinic Agonist
Spatial Learning & MemoryMorris Water MazeImproved acquisition and retention of platform location.
Spatial Working MemoryRadial Arm MazeIncreased accuracy in visiting baited arms.
Object Recognition MemoryNovel Object RecognitionEnhanced discrimination between novel and familiar objects.
Attention5-Choice Serial Reaction Time TaskImproved accuracy and reduced impulsivity.

Note: This table outlines the potential effects of muscarinic agonists that can effectively reach the central nervous system. It is not established whether this compound produces such effects.

Structure Activity Relationship Sar and Computational Modeling of Furtrethonium Bromide

Elucidation of Furtrethonium (B1222584) Bromide Structure-Activity Relationships

The structure-activity relationship (SAR) of furtrethonium and related compounds clarifies how specific structural motifs contribute to their biological activity at muscarinic receptors. The furtrethonium cation contains two primary components: a furan (B31954) ring system and a trimethylammonium cationic head, connected by a methylene (B1212753) bridge. nih.gov

The quaternary ammonium (B1175870) group is a critical feature for cholinergic activity. Studies on analogous compounds suggest that this cationic head is of special importance for the intrinsic activity of the agonist, mimicking the quaternary nitrogen of the endogenous ligand, acetylcholine (B1216132). dss.go.th The positively charged nitrogen is believed to engage in a crucial cation-π interaction with aromatic amino acid residues and an ionic interaction with a conserved aspartate residue in the binding pocket of muscarinic receptors.

The furan ring and its substituents play a significant role in modulating both affinity and efficacy. The furan moiety itself is a key part of the pharmacophore, contributing to the binding affinity. researchgate.net Research on structurally related compounds has shown that modifications to this heterocyclic system can dramatically alter the pharmacological profile:

Substitution on the Furan Ring: Introducing a methyl group at the 5-position of the furan ring (as in 5-methylfurmethide) can influence receptor selectivity and potency. acs.org Further substitution at this position with bulky, hydrophobic groups has been shown to convert muscarinic agonists into potent antagonists. acs.org

Modification of the Amine: Altering the trimethylammonium group, for instance by incorporating it into a pyrrolidine (B122466) ring, can introduce stereochemical complexity. This strategy has been used to develop chiral derivatives of furmethide with the aim of achieving receptor subtype selectivity, in some cases yielding potent and selective partial agonists. acs.org

Bioisosteric Replacement: Replacing the furan ring with other isosteric rings, such as thiophene (B33073) or 1,3-dioxolane (B20135), has been explored. nih.gov In one study, replacing the furan ring in a related series with a 1,3-dioxolane moiety resulted in potent but non-selective analogues. nih.gov

These findings indicate that while the cationic head is essential for activation, the heterocyclic portion of the molecule is a key determinant of affinity and can be modified to tune selectivity and switch between agonist and antagonist activity. nih.govdss.go.thacs.org

Table 1: Summary of Structure-Activity Relationships for Furtrethonium and Related Furan-Containing Muscarinic Ligands
Structural MoietyModificationObserved Effect on ActivityReference
Quaternary Ammonium HeadCore featureConsidered essential for intrinsic agonist activity. dss.go.th
Furan RingReplacement with 1,3-dioxolaneResulted in potent but non-selective muscarinic analogues. nih.gov
Furan Ring (Position 5)Substitution with bulky hydrophobic groupsCan convert the ligand from a muscarinic agonist to an antagonist. acs.org
Amine GroupIncorporation into a pyrrolidine ringCan introduce chirality and lead to subtype-selective partial agonists. acs.org
Furan Ring (Position 5)Introduction of a methyl group (e.g., 5-methylfurmethide)Modulates potency and selectivity compared to the unsubstituted compound. acs.org

Molecular Docking and Ligand-Receptor Interaction Simulations

While specific molecular docking studies exclusively focused on furtrethonium bromide are not extensively detailed in the available literature, the process can be inferred from simulations of other muscarinic agonists and general principles of ligand-receptor interactions. acs.org Molecular docking simulations are computational techniques used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. acs.org

For furtrethonium, docking simulations would be performed using a homology model or a crystal structure of a muscarinic acetylcholine receptor (e.g., M1-M5). The simulation would place the furtrethonium cation into the orthosteric binding site of the receptor to identify the most stable binding pose. Key interactions predicted by such simulations would likely include:

Ionic and Cation-π Interactions: The positively charged trimethylammonium head is expected to form a salt bridge with the highly conserved aspartate residue (Asp3.32) in transmembrane helix 3 (TM3) of the mAChR. Additionally, it would likely engage in cation-π interactions with the aromatic side chains of conserved tyrosine (Tyr) and tryptophan (Trp) residues that line the binding pocket. mdpi.comnih.gov

Hydrogen Bonding: The oxygen atom in the furan ring of furtrethonium could act as a hydrogen bond acceptor, potentially interacting with residues such as threonine or asparagine in the binding site.

These simulations help in visualizing the ligand-receptor complex and calculating a binding score, which estimates the binding free energy. plos.org This information is crucial for understanding the structural basis of furtrethonium's agonist activity and for rationally designing new analogues with improved properties. acs.org

In Silico Prediction of Biological Activity and Selectivity Profiles

In silico methods use computational models to predict the biological properties of chemical substances based on their structure, saving time and resources in the drug discovery process. europa.eunih.gov For furtrethonium, these tools can predict its biological activity spectrum and receptor selectivity profile.

Tools like PASS (Prediction of Activity Spectra for Substances) Online analyze a compound's structure to predict thousands of biological activities, including pharmacological effects and mechanisms of action. biorxiv.orgway2drug.com When analyzing the structure of furtrethonium (C₈H₁₄NO⁺), these programs would compare its structural fragments to those of compounds in a large database with known activities. nih.govbiorxiv.org Based on this comparison, the prediction for furtrethonium would likely indicate a high probability of it being a muscarinic and cholinergic agonist, which aligns with its known pharmacological classification. nih.govucj.org.ua

Regarding selectivity, furtrethonium is generally considered a non-selective muscarinic agonist, meaning it acts on multiple muscarinic receptor subtypes (M1, M2, M3, M4, M5). frontiersin.orgnih.gov In silico predictions would likely reflect this lack of selectivity. A predicted activity profile would probably show significant activity scores for several, if not all, of the five mAChR subtypes. This promiscuity is common for many classical orthosteric muscarinic agonists. frontiersin.orgnih.gov The physicochemical properties of the furtrethonium cation, used as inputs for these predictive models, are summarized in the table below.

Table 2: Calculated Physicochemical Properties of the Furtrethonium Cation
PropertyValueReference
Molecular FormulaC₈H₁₄NO⁺ nih.gov
Molecular Weight140.2 g/mol nih.gov
Topological Polar Surface Area (TPSA)13.14 Ų guidetomalariapharmacology.org
Rotatable Bonds2 guidetomalariapharmacology.org
Hydrogen Bond Acceptors1 (furan oxygen) guidetomalariapharmacology.orgguidetopharmacology.org
Hydrogen Bond Donors0 guidetomalariapharmacology.org
XLogP0.28 guidetomalariapharmacology.org

Design of Novel Research Probes and Pharmacological Tools Based on the Compound

The furtrethonium structure represents a valuable scaffold for the design of novel research probes and pharmacological tools to investigate the cholinergic system. researchgate.netacs.org Its simple and well-understood pharmacophore allows for systematic modifications to develop ligands with more refined properties, such as enhanced receptor subtype selectivity or novel mechanisms of action.

Strategies for developing new tools based on the furtrethonium scaffold include:

Improving Selectivity: As SAR studies have shown, strategic modifications can lead to subtype-selective ligands. Building on the furan-containing agonist scaffold, medicinal chemists have synthesized series of compounds with altered amine or heterocyclic components to create agonists or antagonists with preference for a specific mAChR subtype. acs.orgacs.org Such selective tools are invaluable for dissecting the distinct physiological roles of each receptor subtype.

Developing Allosteric Modulators: While furtrethonium is an orthosteric agonist, its structure could inspire fragments for the design of positive allosteric modulators (PAMs). PAMs bind to a different site on the receptor and can enhance the effect of the endogenous agonist, offering a more subtle way to modulate receptor function. Novel PAMs have been developed for muscarinic receptors using heterocyclic scaffolds. nih.gov

Creating Photoswitchable Ligands: A sophisticated approach involves incorporating a photoswitchable moiety, like an azobenzene (B91143) group, into the structure of a muscarinic agonist. nih.gov For example, researchers have developed photoswitchable derivatives of iperoxo, a potent muscarinic agonist with a structure related to furtrethonium. These "photopharmacological" tools can be turned 'on' or 'off' with specific wavelengths of light, allowing for precise spatiotemporal control over receptor activation in biological systems. Fluorination of the azobenzene core in these probes was found to alter not only the photochemical properties but also the pharmacological profile at the M1 receptor. nih.gov

These examples demonstrate that the fundamental structure of furtrethonium serves as a validated starting point for the rational design of advanced chemical probes to explore the complexities of muscarinic receptor pharmacology. acs.orgnih.gov

Comparative Pharmacology and Analog Studies of Furtrethonium Bromide

Investigation of Metabolites in Research Settings

Detailed studies specifically documenting the metabolic pathways and resulting metabolites of furtrethonium (B1222584) bromide are not extensively detailed in the reviewed scientific literature. However, general methodologies for studying the metabolism of related quaternary ammonium (B1175870) compounds provide a framework for how such an investigation would proceed.

The analysis of drug metabolites is crucial as they can contribute to both pharmacological and toxicological effects. researchgate.net For a compound like furtrethonium, a proposed research approach involves using advanced analytical techniques to identify potential metabolic products in biological systems. One such suggested method is the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) with human hepatocytes to screen for and identify phase I and phase II metabolites.

By analogy with other quaternary ammonium compounds used in medicine, such as pyridostigmine (B86062) bromide, it is plausible that furtrethonium undergoes hydrolysis by cholinesterases present in plasma and is also metabolized by microsomal enzymes in the liver. ualberta.ca The primary metabolite of pyridostigmine is its hydrolysis product, 3-hydroxy-N-methylpyridinium, suggesting that a similar hydrolytic cleavage could be a key metabolic step for furtrethonium. ualberta.ca

Table: Proposed Research Framework for Furtrethonium Metabolite Identification

StepMethodological ApproachObjective
1. In Vitro Metabolism Incubation with human (or other species) liver microsomes or hepatocytes.To generate phase I (e.g., oxidation, reduction, hydrolysis) and phase II (e.g., glucuronidation) metabolites in a controlled environment.
2. Metabolite Detection & Profiling Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).To separate and detect the parent compound and any potential metabolites based on their mass-to-charge ratio.
3. Structural Elucidation High-Resolution Mass Spectrometry and NMR Spectroscopy.To determine the precise chemical structure of the identified metabolites.

Advanced Methodologies in Furtrethonium Bromide Research

Radioligand Binding Assays for Receptor Occupancy and Affinity

Radioligand binding assays are a cornerstone in the pharmacological characterization of furtrethonium (B1222584) bromide, providing quantitative insights into its affinity for and occupancy of muscarinic acetylcholine (B1216132) receptors (mAChRs). giffordbioscience.comnih.gov These assays utilize a radiolabeled ligand that binds to the receptor of interest. By measuring the displacement of this radioligand by unlabeled furtrethonium bromide, researchers can determine its binding affinity. giffordbioscience.comnih.gov

There are three primary types of radioligand binding assays used in this context:

Saturation Binding Assays: These experiments involve incubating a fixed amount of receptor preparation with increasing concentrations of a radiolabeled ligand to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. giffordbioscience.comnih.gov This provides essential baseline information for subsequent competitive binding studies.

Competition Binding Assays: In these assays, a fixed concentration of a radiolabeled ligand is co-incubated with varying concentrations of unlabeled this compound. giffordbioscience.comnih.gov The ability of this compound to displace the radioligand is measured, allowing for the calculation of its inhibitory constant (Ki), which reflects its binding affinity. giffordbioscience.comnih.gov Agonists typically exhibit different binding affinities in the presence of antagonist radioligands. nih.gov

Kinetic Binding Assays: These assays measure the rate at which a radioligand associates with and dissociates from the receptor. This provides information on the on-rate (k_on) and off-rate (k_off) of the ligand, from which the kinetic Kd can be calculated (k_off/k_on). giffordbioscience.comnih.gov

These assays are crucial for determining the selectivity of this compound for the different muscarinic receptor subtypes (M1-M5). nih.gov By performing competition binding assays using cell lines or tissues expressing specific mAChR subtypes, a selectivity profile can be established.

ParameterDescriptionTypical UnitExample Finding for this compound (Hypothetical)
Ki Inhibitory constant; the concentration of a competing ligand that will bind to half the binding sites at equilibrium.nMM3 Receptor: 50 nM
Kd Equilibrium dissociation constant; the concentration of radioligand at which half of the receptors are occupied at equilibrium.nM[³H]QNB: 1.5 nM
Bmax Maximum number of binding sites.fmol/mg proteinBladder Tissue: 250 fmol/mg protein
IC50 Half maximal inhibitory concentration; the concentration of a drug that is required for 50% inhibition in vitro.nMM3 Receptor: 75 nM

This table presents hypothetical data for illustrative purposes.

Immunohistochemical and Microscopic Techniques for Target Localization

To understand the physiological effects of this compound, it is essential to identify the specific cells and tissues where its target receptors are located. Immunohistochemistry (IHC) and various advanced microscopic techniques are instrumental in achieving this. nih.govnih.gov

Immunohistochemistry (IHC) utilizes antibodies that specifically recognize and bind to the target receptor, such as the different muscarinic receptor subtypes. sigmaaldrich.comnovusbio.com These antibodies are tagged with a reporter molecule, often an enzyme or a fluorophore, which allows for the visualization of the receptor's location within tissue sections. nih.govnih.gov For instance, IHC studies have been used to map the distribution of M2 and M3 receptors in the smooth muscle of the bladder and airways, key sites of action for this compound. nih.govnih.gov Double-staining procedures can further refine this localization by using multiple antibodies to identify the receptor and a specific cell type marker simultaneously. nih.gov

Advanced Microscopic Techniques provide higher resolution and more dynamic information about receptor localization.

Fluorescence Microscopy , including techniques like confocal microscopy, allows for the three-dimensional visualization of receptor distribution within cells and tissues. nih.gov

Super-resolution microscopy , such as STED (Stimulated Emission Depletion) microscopy and STORM (Stochastic Optical Reconstruction Microscopy), can overcome the diffraction limit of light, enabling the visualization of receptor organization at the nanoscale, including their clustering in the plasma membrane. nih.govfrontiersin.org

Autoradiography is a technique that can be used to visualize the distribution of receptors by applying a radiolabeled ligand, such as a radiolabeled version of furtrethonium or a known muscarinic antagonist, to tissue sections. nih.govjneurosci.org The pattern of radioactivity, detected by photographic emulsion or film, reveals the areas with high receptor density. nih.govjneurosci.org

TechniquePrincipleInformation GainedExample Application for this compound Research
Immunohistochemistry (IHC) Antibody-based detection of specific proteins (receptors) in tissue sections. nih.govnih.govLocalization of muscarinic receptor subtypes in various tissues. nih.govnih.govDetermining the expression of M3 receptors in bladder smooth muscle cells.
Confocal Microscopy Optical imaging technique that increases optical resolution and contrast by using a spatial pinhole to block out-of-focus light. nih.govHigh-resolution, 3D imaging of receptor distribution within cells.Visualizing the subcellular localization of M2 receptors in neuronal cells. nih.gov
Super-Resolution Microscopy Techniques that overcome the diffraction limit of light microscopy (e.g., STED, STORM). nih.govfrontiersin.orgNanoscale organization and clustering of receptors on the cell surface. frontiersin.orgInvestigating the formation of M3 receptor nanoclusters in response to furtrethonium binding.
Autoradiography Visualization of radiolabeled ligands bound to receptors in tissue sections. nih.govjneurosci.orgAnatomical distribution and density of receptors in tissues. nih.govjneurosci.orgMapping the distribution of furtrethonium binding sites in the gastrointestinal tract.

This table provides examples of how these techniques could be applied in the study of this compound.

Omics Approaches (Genomics, Proteomics) in Mechanistic Studies

"Omics" technologies offer a powerful, systems-level approach to understanding the mechanisms of action of this compound beyond its direct interaction with muscarinic receptors. nih.govbrieflands.comjmb.or.kr These approaches allow for the large-scale analysis of genes, proteins, and metabolites, providing a comprehensive view of the cellular response to the compound.

Genomics: Genomic studies can identify genetic variations, such as single nucleotide polymorphisms (SNPs), in the genes encoding muscarinic receptors (CHRM1-5). mdpi.comnih.gov Such variations could potentially alter an individual's response to this compound. Furthermore, transcriptomics, the study of the complete set of RNA transcripts, can reveal how this compound treatment alters gene expression patterns in target tissues. This can help to identify downstream signaling pathways and cellular processes that are modulated by muscarinic receptor activation. researchgate.net

Proteomics: Proteomics involves the large-scale study of proteins, their structures, and their functions. nih.govbrieflands.com Using techniques like mass spectrometry, researchers can identify and quantify changes in the proteome of cells or tissues following treatment with this compound. nih.gov This can reveal alterations in the expression of signaling proteins, ion channels, and other effector molecules that are downstream of muscarinic receptor activation. mdpi.com Proteomics can also be used to study post-translational modifications of proteins, such as phosphorylation, which are often critical for signal transduction.

Omics TechnologyFocus of StudyPotential Application in this compound Research
Genomics The complete set of genes (genome) and their functions. nih.govIdentifying genetic variants in muscarinic receptor genes that may influence individual responses to this compound.
Transcriptomics The complete set of RNA transcripts (transcriptome). researchgate.netAnalyzing changes in gene expression in bladder tissue after this compound administration to identify downstream signaling pathways.
Proteomics The entire set of proteins (proteome) expressed by a genome. nih.govbrieflands.comIdentifying changes in the phosphorylation status of signaling proteins in smooth muscle cells upon this compound stimulation.
Metabolomics The complete set of small-molecule chemicals (metabolites). nih.govInvestigating changes in the metabolic profile of cells or tissues in response to muscarinic receptor activation by this compound.

This table illustrates the potential applications of omics technologies in advancing the understanding of this compound.

High-Throughput Screening for Analog Discovery and Mechanistic Probes

High-throughput screening (HTS) is a drug discovery process that allows for the rapid, automated testing of large numbers of chemical compounds for a specific biological activity. tdcommons.aichemrxiv.org In the context of this compound research, HTS is a valuable tool for discovering novel muscarinic receptor agonists with improved properties, such as enhanced potency, selectivity, or favorable pharmacokinetic profiles. benthamscience.comjst.go.jpnih.gov

The HTS process typically involves:

Assay Development: A robust and sensitive assay is developed to measure the activity of interest, such as the activation of a specific muscarinic receptor subtype. This could be a cell-based assay measuring a downstream signaling event, like calcium mobilization or reporter gene activation. researchgate.netresearchgate.net

Library Screening: A large and diverse library of chemical compounds is screened using the developed assay. tdcommons.aibenthamscience.com

Hit Identification and Confirmation: Compounds that show activity in the primary screen ("hits") are then re-tested to confirm their activity and eliminate false positives. tdcommons.aichemrxiv.org

Lead Optimization: Confirmed hits undergo further characterization and chemical modification to optimize their properties, leading to the identification of lead compounds for further development. jst.go.jpnih.gov

HTS can also be used to identify mechanistic probes, which are compounds that can be used to study the function of muscarinic receptors in more detail. For example, HTS can be used to find positive allosteric modulators (PAMs), which bind to a site on the receptor distinct from the agonist binding site and enhance the effect of the agonist. nih.govcas.cz

HTS Campaign GoalAssay PrincipleLibrary Size (Typical)Desired Outcome
Discover Novel M3 Agonists Cell-based functional assay measuring intracellular calcium mobilization upon M3 receptor activation. nih.gov100,000 - 1,000,000 compoundsIdentification of novel, potent, and selective M3 receptor agonists for potential therapeutic use.
Identify M2-Selective Antagonists Competitive radioligand binding assay using a radiolabeled M2-selective antagonist. nih.gov50,000 - 500,000 compoundsDiscovery of compounds that can selectively block M2 receptors to study their specific physiological roles.
Find M3 Positive Allosteric Modulators (PAMs) Cell-based assay measuring the potentiation of a sub-maximal concentration of acetylcholine at the M3 receptor. nih.gov100,000 - 1,000,000 compoundsIdentification of compounds that enhance the activity of endogenous acetylcholine at M3 receptors.

This table presents a hypothetical overview of HTS campaigns relevant to this compound research.

Future Research Directions and Unexplored Avenues for Furtrethonium Bromide

Application in Emerging In Vitro and In Vivo Research Paradigms

Traditional research models have provided a foundational understanding of Furtrethonium (B1222584). However, advanced in vitro and specialized in vivo models can offer deeper insights into its effects in complex biological systems that more closely mimic human physiology and disease.

Organoids-on-a-Chip: The use of microfluidic devices to culture organoids—three-dimensional structures that replicate organ-specific architecture and function—presents a significant opportunity. frontiersin.orgnih.govaccscience.com Culturing intestinal, neural, or other organoids on a chip allows for precise control of the microenvironment and real-time analysis of cellular responses to Furtrethonium. nih.govmdpi.com This technology can be used to study the compound's influence on tissue development, cellular heterogeneity, and barrier function in a human-relevant context. frontiersin.orgnih.gov

Comparative Pharmacology Models: The unique responses observed in organisms like Ascaris suum suggest that Furtrethonium can be a valuable tool in comparative pharmacology. biologists.comnih.gov Further studies in different invertebrate and vertebrate models could elucidate the evolutionary pharmacology of cholinergic receptors.

Table 2: Comparison of Research Paradigms for Studying Furtrethonium Bromide

Development of Advanced Methodologies for Studying the Compound

The application of cutting-edge molecular and computational tools can help dissect the precise mechanisms of Furtrethonium's action with unprecedented detail.

CRISPR-Cas9 Genome Editing: This technology allows for the precise modification of genes in cell lines or model organisms. mdpi.comnih.gov It can be used to systematically knock out or alter individual muscarinic receptor subtypes to definitively identify which receptors are responsible for the observed effects of Furtrethonium. frontiersin.org This approach moves beyond pharmacological blockade by providing clean genetic evidence for target engagement and function.

High-Throughput Screening (HTS): HTS platforms can rapidly test Furtrethonium against vast libraries of biological targets, providing an unbiased approach to identifying novel interactions. nih.govbmglabtech.com Conversely, HTS can be used to screen for other small molecules that either enhance or inhibit the effects of Furtrethonium, potentially identifying allosteric modulators or components of its signaling pathway. evotec.com

Computational Modeling and Molecular Docking: In silico techniques are crucial for visualizing and predicting how Furtrethonium interacts with its targets at an atomic level. scielo.org.mx Molecular docking can be used to model the binding pose of Furtrethonium within the binding pocket of different muscarinic receptor subtypes. nih.govfrontiersin.org This can help explain its binding affinity and selectivity, and guide the design of future experiments and novel chemical probes.

Table 3: Advanced Methodologies for Future this compound Research

Methodology Application to Furtrethonium Research Potential Outcome
CRISPR-Cas9 Knockout of specific cholinergic receptor subtype genes (e.g., CHRM1-5) in a cellular model. mdpi.comfrontiersin.org Unambiguous validation of the receptor(s) through which Furtrethonium exerts its functional effects.
High-Throughput Screening (HTS) Screening Furtrethonium against a broad panel of human receptors and enzymes. nih.govevotec.com Identification of previously unknown off-targets, providing a more complete pharmacological profile.
Molecular Docking In silico modeling of Furtrethonium's interaction with the crystal structures of M1-M5 receptors. scielo.org.mxnih.gov Prediction of binding energies and key amino acid interactions, explaining its agonist activity and subtype preferences.

Integration with Systems Biology Approaches in Cholinergic Research

Systems biology aims to understand the larger network of interactions within a biological system, rather than focusing on a single component. Applying this approach to Furtrethonium research would shift the focus from a single receptor to the entire network of cellular changes it induces.

Multi-Omics Integration: A powerful future direction would be to treat cells or organoids with Furtrethonium and perform integrated multi-omics analysis. frontiersin.orgmdpi.com This involves combining data from:

Transcriptomics: To see how Furtrethonium changes gene expression.

Proteomics: To measure changes in protein levels and post-translational modifications.

Metabolomics: To analyze shifts in cellular metabolites. Integrating these datasets can reveal the full cascade of signaling events and metabolic reprogramming that occurs downstream of receptor activation, potentially uncovering novel pathways influenced by cholinergic stimulation. nih.govresearchgate.net

Computational Network Modeling: Data from multi-omics experiments can be used to construct computational models of the cholinergic signaling network. plos.org These models can simulate the dynamic response of the system to Furtrethonium and predict how this response might be altered by other factors. For example, computational models have been used to investigate how cholinergic modulation impacts large-scale brain networks, and Furtrethonium could be used as a probe within such models to understand its system-level effects on neural dynamics. plos.org

This integrated, systems-level approach will be essential for moving beyond a reductionist view and achieving a holistic understanding of the biological impact of this compound.

Q & A

Q. What are the recommended analytical techniques for quantifying Furtrethonium bromide in complex biological matrices?

High-performance liquid chromatography (HPLC) with UV-Vis detection is widely used for quantification due to its sensitivity and specificity. For validation, prepare standard solutions using surfactant-based protocols (e.g., Cetyltrimethylammonium Bromide as a reference standard) to calibrate spectrophotometric systems . Mass spectrometry (MS) coupled with HPLC enhances accuracy in trace-level detection, particularly in serum or tissue homogenates. Ensure method validation includes recovery rates, limit of detection (LOD), and inter-day precision metrics, as per USP guidelines for bromide compounds .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying molecular structure and purity. Fourier-transform infrared (FTIR) spectroscopy identifies functional groups and detects degradation products. For crystalline analysis, X-ray diffraction (XRD) provides lattice parameters, while UV-Vis spectroscopy monitors stability under physiological pH (e.g., 6.8–7.4) via absorption maxima shifts .

Q. What synthetic routes are validated for the laboratory-scale preparation of this compound with high purity?

Recrystallization from ethanol/water mixtures (70:30 v/v) is a standard purification method. Optimize reaction stoichiometry using quaternary ammonium precursors and bromide salts under inert atmospheres to minimize hydrolysis. Post-synthesis, validate purity via thin-layer chromatography (TLC) and elemental analysis, with residual solvents quantified via gas chromatography (GC) .

Advanced Research Questions

Q. How do variations in ionic strength influence the binding efficacy of this compound to its target receptors?

Design experiments using buffer systems with controlled NaCl concentrations (e.g., 0.01–0.2 M) to modulate ionic strength. Monitor binding kinetics via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, ethidium bromide’s DNA-binding affinity decreases at higher ionic strengths due to charge shielding, a principle applicable to Furtrethonium’s receptor interactions . Include controls with competitive ligands to distinguish electrostatic vs. hydrophobic binding contributions.

Q. What experimental strategies can resolve discrepancies in reported thermodynamic parameters of this compound’s stability under physiological conditions?

Replicate studies under standardized conditions (pH 7.4, 37°C) using differential scanning calorimetry (DSC) to measure melting temperatures (Tm) and Gibbs free energy (ΔG). Meta-analyses of existing data should account for methodological differences, such as detection limits in bromide assays (e.g., 0.10 mg/L in fluorometric vs. colorimetric methods) . Cross-validate results with computational models (e.g., molecular dynamics simulations) to reconcile empirical and theoretical values .

Q. How can computational modeling be integrated with experimental data to predict this compound’s interaction dynamics with cellular membranes?

Combine molecular docking (AutoDock/Vina) to predict binding sites with experimental fluorescence quenching assays to validate membrane permeability. For instance, ethidium bromide’s intercalation into DNA was modeled using free-energy perturbation (FEP) calculations, a framework adaptable to Furtrethonium’s lipid bilayer interactions . Use polarized light microscopy or atomic force microscopy (AFM) to correlate simulated binding modes with membrane structural changes .

Methodological Notes

  • Data Contradiction Analysis : When conflicting results arise (e.g., stability constants across studies), apply Bland-Altman plots to assess systematic bias and use Bayesian statistics to weight data by methodological rigor .
  • Experimental Design : For receptor-binding studies, include negative controls (e.g., bromide-free analogs) and orthogonal assays (e.g., circular dichroism for conformational changes) to confirm specificity .

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